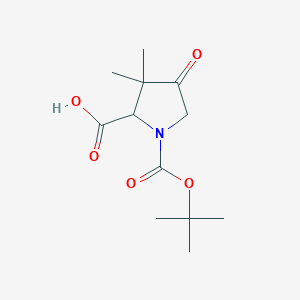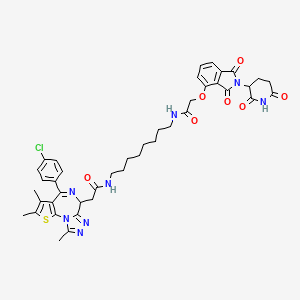
Sodium but-3-yne-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium but-3-yne-1-sulfonate is an organosulfur compound with the molecular formula C4H5NaO3S. It is a sodium salt of but-3-yne-1-sulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is particularly valued for its ability to introduce sulfonate groups into organic molecules, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium but-3-yne-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of but-3-yne-1-ol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced reactors and precise control systems to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions: Sodium but-3-yne-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted organic compounds with sulfonate groups.
Aplicaciones Científicas De Investigación
Sodium but-3-yne-1-sulfonate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of sulfonate-based drugs.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals due to its ability to enhance solubility and stability.
Mecanismo De Acción
The mechanism of action of sodium but-3-yne-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the alkyne moiety can undergo addition reactions. These properties make it a versatile reagent in organic synthesis, enabling the formation of a wide range of chemical products.
Comparación Con Compuestos Similares
Sodium methanesulfonate: Similar in structure but with a methyl group instead of an alkyne.
Sodium ethanesulfonate: Contains an ethyl group instead of an alkyne.
Sodium propanesulfonate: Features a propyl group instead of an alkyne.
Uniqueness: Sodium but-3-yne-1-sulfonate is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to other sulfonates. This alkyne functionality allows for additional reactions, such as cycloadditions and polymerizations, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C4H5NaO3S |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
sodium;but-3-yne-1-sulfonate |
InChI |
InChI=1S/C4H6O3S.Na/c1-2-3-4-8(5,6)7;/h1H,3-4H2,(H,5,6,7);/q;+1/p-1 |
Clave InChI |
FSFDYTFTLGWZET-UHFFFAOYSA-M |
SMILES canónico |
C#CCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
